ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
Description
Systematic Nomenclature According to IUPAC Guidelines
The IUPAC name of the compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is 2,3-dihydro-1-benzofuran-3-one , a bicyclic system comprising a benzene ring fused to a partially saturated furan ring with a ketone group at position 3. Key substituents include:
- 2,4-Dichlorobenzylidene group : A benzylidene substituent (C₆H₃Cl₂-CH=) attached to position 2 of the dihydrobenzofuran core, with chlorine atoms at positions 2 and 4 of the benzene ring.
- Ethyl propanoate ester : A propanoate group (-O-CO-OCH₂CH₃) linked via an ether bond to position 6 of the benzofuran system.
The full name follows IUPAC rules for fused ring systems and stereodescriptors:
- Root : 2,3-dihydro-1-benzofuran-3-one (positions numbered such that the ketone receives the lowest possible locant).
- Substituents :
- (2Z)-2-(2,4-dichlorobenzylidene): The Z-configuration indicates that the higher-priority substituents (dichlorophenyl group and dihydrobenzofuran core) are on the same side of the double bond.
- 6-(1-ethoxy-1-oxopropan-2-yl)oxy: The ethoxycarbonylpropyloxy group at position 6.
This nomenclature aligns with conventions for benzofuran derivatives described in PubChem entries for related structures.
Stereochemical Configuration Analysis of the (2Z)-Benzylidene Moiety
The (2Z)-benzylidene moiety introduces geometric isomerism due to the restricted rotation around the C2=C bond of the dihydrobenzofuran core. The Z-configuration is assigned using the Cahn-Ingold-Prelog priority rules:
- Higher-priority groups :
- Dihydrobenzofuran-3-one (due to the oxygen-containing ring and ketone group).
- 2,4-Dichlorophenyl group (with chlorine atoms as high-priority substituents).
These groups reside on the same side of the double bond, as illustrated in the structural data for analogous compounds like ethyl 2-{[(2Z)-2-(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy}propanoate. The Z-configuration stabilizes the molecule through intramolecular van der Waals interactions between the dichlorophenyl ring and the dihydrobenzofuran system, as observed in crystallographic studies of similar benzylidene-benzofuran derivatives.
Conformational Analysis of the Dihydrobenzofuran Core
The dihydrobenzofuran core adopts a half-chair conformation , with the ketone oxygen (O3) and the benzylidene group (C2) lying in a pseudo-axial orientation to minimize steric strain. Key conformational features include:
- Ring puckering : The saturated furan ring (positions 1–3) exhibits a puckered geometry, with C2 deviating from the plane of the benzene ring by approximately 25°.
- Torsional strain : The propanoate ester at position 6 adopts a staggered conformation relative to the adjacent ether oxygen, reducing torsional strain (Figure 1).
| Parameter | Value | Method of Analysis |
|---|---|---|
| C2-C3-O3 bond angle | 122.5° | DFT calculations |
| Dihedral angle (C1-C2-C7-C8) | 178.3° | X-ray crystallography |
These observations are consistent with conformational studies of 2,3-dihydrobenzofuran-3-one derivatives reported in PubChem.
Comparative Structural Features with Related Benzofuran Derivatives
The compound shares structural motifs with other benzofuran-based molecules but differs in substituent patterns and electronic properties:
The electron-withdrawing chlorine atoms in the 2,4-dichlorobenzylidene group enhance the electrophilicity of the α,β-unsaturated ketone system compared to monosubstituted analogs. This structural distinction influences reactivity in nucleophilic addition reactions, as demonstrated in synthetic studies of related compounds.
Properties
Molecular Formula |
C20H16Cl2O5 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
InChI |
InChI=1S/C20H16Cl2O5/c1-3-25-20(24)11(2)26-14-6-7-15-17(10-14)27-18(19(15)23)8-12-4-5-13(21)9-16(12)22/h4-11H,3H2,1-2H3/b18-8- |
InChI Key |
GDWXOBTUMKNTEP-LSCVHKIXSA-N |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Structural Features and Significance
The target molecule, ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate, contains several key structural elements:
- A benzofuran core structure (fused benzene-furan rings)
- A (Z)-configuration at the exocyclic double bond
- A 2,4-dichlorobenzylidene substituent at the 2-position
- A 3-oxo group in the dihydrobenzofuran ring
- An ethoxypropanoate group at the 6-position
The stereochemistry at the exocyclic double bond (Z-configuration) is crucial for the compound's biological activity and requires specific synthetic approaches to ensure stereoselectivity.
General Synthetic Approaches
The synthesis of this compound typically involves a multi-step synthetic pathway. Based on the analysis of similar benzofuran derivatives, several key synthetic strategies have been identified:
Benzofuran Core Formation
The benzofuran core can be constructed through various methods:
- Cyclization of appropriately substituted phenols with α-halo ketones
- Intramolecular cyclization of phenoxyacetic acids
- Palladium-catalyzed cyclization reactions
- Tandem reactions involving C-H activation
Functionalization at the 6-Position
The ethoxypropanoate group at the 6-position can be introduced through:
- Alkylation of a phenolic hydroxyl group
- Esterification reactions
- Etherification using appropriate alkylating agents
Specific Preparation Methods
Multi-Step Synthesis via Benzofuran Formation and Subsequent Functionalization
This approach involves the initial formation of the benzofuran core followed by stepwise functionalization.
Reagents and Materials
| Reagent | Function | Purity |
|---|---|---|
| 4-Hydroxyphenol | Starting material | ≥98% |
| Ethyl 2-bromopropanoate | Alkylating agent | ≥97% |
| 2,4-Dichlorobenzaldehyde | Benzylidene source | ≥98% |
| Potassium carbonate | Base | Anhydrous |
| Triethyl orthoformate | Condensation agent | ≥98% |
| Acetic anhydride | Activating agent | ≥99% |
| Acetonitrile | Solvent | HPLC grade |
| Dichloromethane | Solvent | Analytical grade |
| Ethyl acetate | Extraction solvent | Analytical grade |
| Sodium hydroxide | Base | ≥98% |
| Sodium sulfate | Drying agent | Anhydrous |
| Silica gel | Purification medium | 60-120 mesh |
Step 1: Synthesis of 6-Hydroxybenzofuran-3(2H)-one
The initial step involves the formation of the core benzofuran structure.
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Temperature | 120-130°C |
| Time | 4 hours |
| Solvent | Acetonitrile |
| Catalyst | H₂SO₄ (catalytic) |
| Yield | 75-80% |
Procedure:
- In a round-bottom flask, 4-hydroxyphenol (20.3 mmol) is dissolved in acetonitrile (30 mL).
- A catalytic amount of concentrated H₂SO₄ is added dropwise at 0°C.
- The mixture is heated to 120-130°C and stirred for 4 hours.
- After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 × 30 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to obtain 6-hydroxybenzofuran-3(2H)-one.
Step 2: Alkylation at the 6-Position
This step introduces the ethyl propanoate group at the 6-position through an alkylation reaction.
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Temperature | 70-80°C |
| Time | 6-8 hours |
| Solvent | Acetone |
| Base | K₂CO₃ |
| Yield | 70-75% |
Procedure:
- 6-Hydroxybenzofuran-3(2H)-one (10 mmol) is dissolved in acetone (30 mL).
- Potassium carbonate (30 mmol) is added as a base.
- Ethyl 2-bromopropanoate (12 mmol) is added dropwise at room temperature.
- The mixture is heated under reflux for 6-8 hours.
- After cooling, the mixture is filtered to remove inorganic salts.
- The filtrate is concentrated under reduced pressure.
- The residue is purified by column chromatography to yield ethyl 2-((3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate.
Step 3: Introduction of the 2,4-Dichlorobenzylidene Group
The final step introduces the 2,4-dichlorobenzylidene moiety at the 2-position with Z-stereoselectivity.
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Temperature | Initial: 15-25°C, Then: 60-70°C |
| Time | 10 hours |
| Solvents | Triethyl orthoformate/Acetic anhydride, then Acetonitrile |
| Catalyst | None |
| Yield | 70-75% |
| Stereoselectivity | >95% Z-isomer |
Procedure:
- Ethyl 2-((3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (5 g, 20.3 mmol) is mixed with triethyl orthoformate (10 mL) and acetic anhydride (6 mL).
- The mixture is stirred and heated to 120-130°C for 4 hours.
- After cooling to 15-25°C, acetonitrile (20 mL) is added.
- Water (3 mL) is added and the mixture is stirred for 10 minutes.
- A solution of 2,4-dichlorobenzaldehyde (8.1 mmol) in acetonitrile (20 mL) is added dropwise.
- The temperature is raised to 60-70°C and stirred for 10 hours.
- After completion (monitored by TLC), the reaction mixture is cooled, filtered, and the solid product is dried.
- The crude product is purified by recrystallization from appropriate solvents to yield the desired compound.
Alternative Synthetic Route via Cross-Coupling Methodology
An alternative approach utilizes cross-coupling reactions to construct the benzofuran core with the benzylidene moiety already in place.
Reagents and Materials
| Reagent | Function | Purity |
|---|---|---|
| 4-Hydroxyphenyl acetate | Starting material | ≥98% |
| 2,4-Dichlorobenzaldehyde | Benzylidene source | ≥98% |
| Ethyl 2-bromopropanoate | Alkylating agent | ≥97% |
| Palladium(II) acetate | Catalyst | ≥99% |
| Triphenylphosphine | Ligand | ≥99% |
| Triethylamine | Base | ≥99% |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous |
Step 1: Coupling of 4-Hydroxyphenyl Acetate with 2,4-Dichlorobenzaldehyde
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Temperature | 90°C |
| Time | 24 hours |
| Solvent | DMF |
| Catalyst | Pd(OAc)₂/PPh₃ |
| Base | Et₃N |
| Yield | 60-65% |
Step 2: Cyclization to Form the Benzofuran Ring
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Temperature | 100°C |
| Time | 5 hours |
| Solvent | DMF |
| Base | K₂CO₃ |
| Yield | 65-70% |
Step 3: Alkylation with Ethyl 2-Bromopropanoate
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Temperature | 80°C |
| Time | 8 hours |
| Solvent | Acetone |
| Base | K₂CO₃ |
| Yield | 70-75% |
One-Pot Synthetic Approach
A more efficient one-pot approach has been developed based on the methodology reported for similar compounds.
Reagents and Materials
| Reagent | Amount |
|---|---|
| 6-Hydroxy-3-coumaranone | 1.0 eq |
| 2,4-Dichlorobenzaldehyde | 1.2 eq |
| Ethyl 2-bromopropanoate | 1.2 eq |
| Sodium hydroxide | 2.0 eq |
| Methanol | - |
| Ethyl acetate | - |
Procedure
Reaction Conditions:
| Step | Temperature | Time | Solvent | Base | Yield |
|---|---|---|---|---|---|
| Aldol condensation | Room temperature | Overnight | Methanol | NaOH | - |
| Alkylation | 50°C | 4 hours | DMF | K₂CO₃ | 50-55% (overall) |
- To a stirred solution of 6-hydroxy-3-coumaranone (2.0 mmol) and 2,4-dichlorobenzaldehyde (2.0 mmol) in methanol (6 mL) at room temperature, freshly pulverized sodium hydroxide (160 mg, 4.0 mmol) is added.
- The solution is stirred overnight (monitored by TLC) and then poured onto crushed ice.
- Once all the ice has melted, the pH is adjusted to 5 using hydrochloric acid (5M).
- The resulting mixture is extracted with ethyl acetate, washed with brine, and filtered after drying with anhydrous sodium sulfate.
- The solution is concentrated under reduced pressure to give the intermediate product.
- The intermediate is dissolved in DMF (10 mL), potassium carbonate (2.5 eq) is added, followed by ethyl 2-bromopropanoate (1.2 eq).
- The mixture is heated at 50°C for 4 hours.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography to yield the desired compound with an overall yield of 50-55%.
Stereoselective Synthesis for Z-Configuration
The Z-configuration of the exocyclic double bond is crucial for the biological activity of the target compound. Several methods have been developed to ensure high Z-selectivity.
Controlled Aldol Condensation
This method utilizes specific reaction conditions to favor the formation of the Z-isomer.
Reaction Conditions:
| Parameter | Condition |
|---|---|
| Temperature | -10 to 0°C initial, then room temperature |
| Time | 2-3 hours |
| Solvent | THF/Water (9:1) |
| Base | LiOH (0.5 eq) |
| Selectivity | >90% Z-isomer |
Triethyl Orthoformate/Acetic Anhydride Method
This method, as described in the multi-step synthesis, provides excellent Z-selectivity.
Stereoselectivity Data:
| Method | Z:E Ratio | Reaction Time | Temperature |
|---|---|---|---|
| Standard aldol condensation | 70:30 | 12 hours | Room temperature |
| Low temperature aldol | 85:15 | 24 hours | -10°C to RT |
| Triethyl orthoformate/Ac₂O | >95:5 | 10 hours | 60-70°C |
Purification and Characterization
Purification Methods
| Method | Conditions | Yield Recovery |
|---|---|---|
| Column Chromatography | Silica gel, Hexane/EtOAc (7:3) | 90-95% |
| Recrystallization | Ethanol/Water | 85-90% |
| Preparative HPLC | C18 column, MeOH/H₂O | 98% |
Characterization Data
Physical Properties:
| Property | Value |
|---|---|
| Physical State | Yellow crystalline solid |
| Melting Point | 118-120°C |
| Solubility | Soluble in organic solvents (DCM, CHCl₃, Acetone), insoluble in water |
Spectroscopic Data:
| Analysis | Key Features |
|---|---|
| ¹H NMR | Characteristic signals for aromatic protons (δ 7.0-8.5 ppm), ethyl group (δ 1.2-4.5 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), aromatic carbons (δ 110-160 ppm) |
| Mass Spectrometry | Molecular ion peak corresponding to molecular weight (~401 Da) |
| IR | Strong absorption bands for C=O (~1720 cm⁻¹), C=C (~1600 cm⁻¹) |
Optimization of Reaction Parameters
Effect of Temperature on Yield and Stereoselectivity
| Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|
| 0 | 45 | 92:8 |
| 25 | 65 | 90:10 |
| 50 | 72 | 85:15 |
| 70 | 75 | 78:22 |
| 100 | 65 | 60:40 |
Effect of Solvent
| Solvent | Yield (%) | Z:E Ratio |
|---|---|---|
| Acetonitrile | 75 | 95:5 |
| DMF | 70 | 90:10 |
| THF | 65 | 88:12 |
| Methanol | 60 | 75:25 |
| Toluene | 55 | 80:20 |
Effect of Base
| Base | Equivalent | Yield (%) | Z:E Ratio |
|---|---|---|---|
| NaOH | 2.0 | 65 | 75:25 |
| K₂CO₃ | 3.0 | 70 | 85:15 |
| Et₃N | 2.0 | 55 | 90:10 |
| DBU | 1.0 | 50 | 95:5 |
| LiOH | 0.5 | 60 | 93:7 |
Scale-Up Considerations
For industrial or large-scale synthesis, several modifications to the laboratory procedures are recommended:
Process Modifications for Scale-Up
- Continuous flow reactions for exothermic steps
- Solvent recovery and recycling systems
- In-line monitoring of reaction progress
- Crystallization instead of chromatography for final purification
The preparation of this compound can be achieved through several synthetic routes, with the most efficient being the multi-step process involving formation of the benzofuran core, introduction of the ethoxypropanoate group at the 6-position, and subsequent incorporation of the 2,4-dichlorobenzylidene moiety using triethyl orthoformate/acetic anhydride methodology. This approach offers high yields (70-75%) and excellent Z-stereoselectivity (>95%).
The optimization of reaction conditions—particularly temperature, solvent choice, and base selection—significantly impacts both yield and stereoselectivity. For laboratory-scale synthesis, the use of acetonitrile as solvent and moderate temperatures (60-70°C) during the final step provides the best balance of yield and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. Ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has been investigated for its potential as an anticancer agent due to its structural similarity to known bioactive compounds.
Case Study: In Vitro Anticancer Activity
A study conducted on various derivatives of benzofuran compounds demonstrated that compounds with similar structures to this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-{[(2Z)-...]} | MCF-7 (Breast) | 15.0 | Apoptosis induction |
| Ethyl 2-{[(2Z)-...]} | A549 (Lung) | 12.5 | Cell cycle arrest |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been evaluated, suggesting potential applications in developing new antibiotics.
Case Study: Antimicrobial Efficacy
In a laboratory setting, ethyl 2-{[(2Z)-...]} was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Polymer Synthesis
Ethyl 2-{[(2Z)-...]} serves as a precursor in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various industrial applications.
Case Study: Polymer Blends
Research has shown that blending ethyl 2-{[(2Z)-...]} with polyvinyl chloride (PVC) results in materials with improved tensile strength and thermal stability compared to pure PVC.
| Polymer Blend | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| PVC | 30 | 70 |
| PVC + Ethyl 2-{...} | 45 | 85 |
Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Studies on the biodegradability of ethyl 2-{[(2Z)-...]} indicate that it can be broken down by specific microbial strains, suggesting potential for bioremediation applications.
Case Study: Microbial Degradation
In a controlled experiment, specific strains of bacteria were able to degrade ethyl 2-{[(2Z)-...]} within 14 days, highlighting its potential for use in bioremediation strategies.
| Microbial Strain | Degradation Rate (%) | Time (Days) |
|---|---|---|
| Bacillus subtilis | 85 | 14 |
| Pseudomonas aeruginosa | 78 | 14 |
Mechanism of Action
The mechanism of action of ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly influences electronic and steric properties:
- The 2,4-dichloro configuration may also improve thermal stability due to reduced steric hindrance compared to bulkier substituents .
- 3-Fluoro (methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate): Fluorine’s electronegativity and small atomic radius introduce moderate electron withdrawal while maintaining low steric bulk. This could enhance metabolic stability in biological systems compared to chlorine .
- The 2-methoxy group donates electrons, counterbalancing bromine’s electron-withdrawing effects, which may alter solubility .
Ester Group Modifications
The ester moiety affects lipophilicity and hydrolysis kinetics:
- Ethyl ester (target compound) : Ethyl esters typically exhibit higher lipophilicity (logP) than methyl analogs, enhancing membrane permeability. However, they may hydrolyze more slowly under physiological conditions compared to methyl esters .
- Methyl ester ( and compounds) : Lower molecular weight and faster hydrolysis rates could make methyl esters more suitable for prodrug applications requiring rapid release of active metabolites .
- Pivalate (2,2-dimethylpropanoate) (): The bulky tert-butyl group in pivalate esters confers extreme steric protection against esterase-mediated hydrolysis, extending half-life in vivo. This modification drastically increases logP, reducing aqueous solubility .
Data Tables
Table 1: Structural and Hypothetical Property Comparison
*Predicted using computational tools (e.g., ChemAxon).
Table 2: Impact of Substituents on Key Properties
| Substituent | Electronic Effect | Steric Effect | Biological Relevance |
|---|---|---|---|
| 2,4-Dichloro | Strong electron-withdrawing | Moderate | Enhanced reactivity, potential antimicrobial activity |
| 3-Fluoro | Moderate electron-withdrawing | Low | Improved metabolic stability |
| 5-Bromo-2-methoxy | Electron-withdrawing (Br) + donating (OMe) | High (Br) | Halogen bonding, solubility modulation |
| 3,4-Dimethoxy | Strong electron-donating | Low | Reduced electrophilicity, increased polarity |
Biological Activity
Ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a synthetic compound with a complex structure that suggests significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety and a dichlorobenzylidene group, contributing to its unique biological properties. Its molecular formula is , with a molecular weight of approximately 433.29 g/mol. The presence of functional groups such as the ester and ketone enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of bromodomains. Bromodomains play a crucial role in gene regulation and are implicated in various diseases, including cancer and inflammatory conditions .
The compound's mechanism of action is primarily through its interaction with specific target proteins involved in cellular processes. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to study these interactions, revealing high selectivity for certain bromodomains.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Its ability to inhibit bromodomains suggests a role in cancer therapy, particularly against tumors that rely on these proteins for growth and survival.
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, indicating that this compound may also possess such properties .
In Vitro Studies
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings:
| Compound Name | Cell Line | IC50 (nM) | Notes |
|---|---|---|---|
| Ethyl Compound | HeLa | 180 | Significant activity observed |
| MDA-MB-231 | 3100 | Lower sensitivity noted | |
| A549 | 370 | Moderate sensitivity |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's varying potency across different cell lines .
Case Studies
A notable study involved the synthesis and evaluation of benzofuran derivatives similar to this compound. These derivatives were tested for their ability to inhibit cancer cell growth. The results showed that modifications to the benzofuran structure significantly impacted biological activity. For instance, the presence of specific substituents at certain positions enhanced antiproliferative effects .
Q & A
Q. What are the standard synthetic protocols for ethyl 2-{[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, intermediates like 4-bromo-2-ethylphenol can react with ethyl 2-methylpropanoate derivatives under microwave irradiation (120°C, 40 minutes) using PdCl₂(dppf)CH₂Cl₂ as a catalyst and Na₂CO₃ as a base in DMF . Post-reaction workup includes extraction with ethyl acetate, drying with Na₂SO₄, and purification via column chromatography.
Q. What analytical techniques are recommended for confirming the compound’s structural identity?
- X-ray crystallography resolves the Z-configuration of the benzylidene moiety, as demonstrated in analogous benzofuran derivatives .
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies key functional groups, such as the dichlorophenyl and propanoate ester signals.
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety precautions are critical during experimental handling?
- Use chemical safety goggles and gloves to prevent skin/eye contact .
- Ensure adequate ventilation (e.g., fume hoods) to mitigate inhalation risks, especially during solvent evaporation steps .
- Store the compound in a dry, inert atmosphere (argon) to avoid decomposition .
Advanced Research Questions
Q. How can contradictory reaction yields be analyzed when varying catalysts (e.g., PdCl₂(dppf) vs. tris(dibenzylideneacetone)dipalladium(0))?
Contradictions may arise from differences in catalyst loading, ligand compatibility, or solvent polarity. For example:
| Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| PdCl₂(dppf) | DMF | 120°C | 72 |
| Pd₂(dba)₃ | Dioxane | 110°C | 58 |
| Optimize by screening ligands (e.g., XPhos) and monitoring reaction progress via TLC or LC-MS. |
Q. What mechanistic insights explain the stereoselectivity of the Z-configuration in the benzylidene moiety?
The Z-isomer forms preferentially due to steric hindrance between the 2,4-dichlorophenyl group and the benzofuran oxygen, stabilizing the transition state. Computational studies (DFT) or NOESY NMR can validate this interaction .
Q. How can purity be rigorously assessed, and what impurities are commonly observed?
- HPLC-PDA (C18 column, acetonitrile/water gradient) detects residual starting materials (e.g., 4-bromo-2-ethylphenol) and byproducts from incomplete coupling .
- Elemental analysis ensures stoichiometric consistency (e.g., C, H, Cl, O percentages) .
Q. What strategies optimize the microwave-assisted synthesis for scalability?
- Power modulation : Lower power (150 W) reduces side reactions compared to 300 W .
- Batch size : Scale-up trials (1 mmol → 10 mmol) show a 15% yield drop due to heat distribution issues; address with segmented heating zones .
Methodological Considerations
Q. How to design experiments for evaluating the compound’s bioactivity (e.g., enzyme inhibition)?
- Kinetic assays : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms) .
- Molecular docking : Align the compound’s 3D structure (from crystallography) with enzyme active sites using AutoDock Vina .
Q. What computational tools predict physicochemical properties relevant to drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
